molecular formula C13H9BrClFO B8098231 1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene

Cat. No.: B8098231
M. Wt: 315.56 g/mol
InChI Key: GZLDQLUUSFSUHI-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.
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Biological Activity

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene is a halogenated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C13H9BrClFC_{13}H_{9}BrClF. The compound features a benzene ring with multiple substituents: a benzyloxy group, bromine, chlorine, and fluorine. These functional groups significantly influence its reactivity and biological interactions.

Comparative Structural Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC13H9BrClFC_{13}H_{9}BrClFContains bromine, chlorine, and fluorine
1-Bromo-3-fluorobenzeneC6H4BrFC_{6}H_{4}BrFSimple structure without benzyloxy group
4-Bromo-2-fluorobenzeneC6H4BrFC_{6}H_{4}BrFDifferent substitution pattern
1-Benzyloxy-4-bromo-2-fluorobenzeneC13H9BrFC_{13}H_{9}BrFSimilar but with different substitution positions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of halogens (bromine and chlorine) enhances lipophilicity, which can improve membrane permeability and bioavailability. This characteristic is crucial for the compound's potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds. Here are notable findings:

  • Anticancer Activity : A study on similar halogenated compounds revealed that they could induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may exhibit similar effects .
  • Enzyme Inhibition : Research indicated that compounds with similar structures could act as inhibitors for specific enzymes involved in cancer progression. This mechanism could be explored further for this compound .
  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens, indicating that the presence of halogens enhances their efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Electrophilic Aromatic Substitution : This method involves the introduction of bromine and chlorine onto the benzene ring via electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution Reactions : The benzyloxy group can be introduced through nucleophilic substitution reactions involving appropriate precursors.

Scientific Research Applications

Organic Synthesis

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

  • Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution, enabling the creation of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura, which are essential for forming biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Material Science

This compound is utilized in the development of new materials with specific electronic and optical properties. Its halogenated structure enhances its reactivity, making it suitable for:

  • Organic Electronics : Compounds like this are explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their ability to form stable charge transport layers.

Biomedical Research

This compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, leading to potential applications such as:

  • Enzyme Inhibition : Similar compounds have shown promising results as inhibitors of phosphodiesterases, which play a critical role in cellular signaling pathways.
  • Antioxidant Activity : Research indicates that compounds with similar structures may exhibit antioxidant properties, potentially offering neuroprotective effects against oxidative stress.

Comparison of Biological Activities

Compound NameIC50 (μM)Target Enzyme
This compoundTBDTBD
Phenolic Derivative3.67 ± 0.47Phosphodiesterase II

Case Study 1: Neuroprotection

In studies focused on neuroprotection, derivatives of phenolic compounds similar to this compound demonstrated significant increases in neuronal cell viability under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research into halogenated phenols has indicated that these compounds can inhibit bacterial growth. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLDQLUUSFSUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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